5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S2/c11-10-12-13-8(15-10)6-14-9(13)7-4-2-1-3-5-7/h1-6,9H,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFIBTJJVASSRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2N3C(=CS2)SC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine typically involves the reaction of hydrazonoyl halides with thioamides or thioureas. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in ethanol in the presence of triethylamine . Another approach involves the use of microwave-assisted multi-component reactions under solvent-free conditions, which provides a green and efficient synthesis route .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and reusable catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazole or thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions often involve moderate temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with potentially enhanced biological activities .
Scientific Research Applications
Scientific Research Applications
5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine serves as a building block for synthesizing more complex heterocyclic compounds. Its applications span across chemistry, biology, medicine, and industry.
- Chemistry It serves as a building block for the synthesis of more complex heterocyclic compounds.
- Biology The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development. Studies indicate that 1,3,4-thiadiazole derivatives possess various pharmacological activities, including antifungal, antibacterial, anti-inflammatory, analgesic, antileishmanial, anticancer, antihepatitis B viral, central nervous system (CNS) depressant, antioxidant, molluscicidal, antidiabetic, diuretic, antihypertensive, anticonvulsant, and antitubercular activities .
- Medicine Its potential as an anticancer agent has been explored, demonstrating efficacy against breast cancer cell lines.
- Industry The compound’s unique structure allows it to be used in developing new materials with specific electronic or optical properties.
Synthesis and Derivatives
The synthesis of 5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine typically involves reacting hydrazonoyl halides with thioamides or thioureas. One method includes reacting N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in ethanol in the presence of triethylamine. Alkylation of 2‐amino‐5‐phenyl‐5H‐thiazolo[4,3‐b][1,3,4] thiadiazoles with benzoylchloride and 4‐chlorobenzyl chloride yields thiazolo[4,3‐b][1,3,4]thiadiazole derivatives . Similarly, the transformation of 2‐amino‐5‐phenyl‐5H‐thiazolo[4,3‐b] [1,3,4] thiadiazoles with chloroacetyl chloride yields a chloroacetamide derivative .
Biological Activities
Mechanism of Action
The mechanism of action of 5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as poly (ADP-ribose) polymerase-1 and bacterial DNA gyrase B, leading to its antimicrobial and anticancer activities . Additionally, it can act as a fibrinogen receptor antagonist, contributing to its antithrombotic properties .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Similarities and Differences
Simpler Thiadiazole Derivatives
- 5-Phenyl-1,3,4-thiadiazol-2-amine (Compound A): This single-ring thiadiazole lacks the fused thiazolo moiety. Synthesized from benzoic acid and thiosemicarbazide, it serves as a precursor for derivatives with moderate antimicrobial activity .
5-(4-tert-Butylphenyl)-1,3,4-thiadiazol-2-amine :
The bulky tert-butyl group enhances lipophilicity but may sterically hinder interactions with biological targets, unlike Compound 1 ’s phenyl group, which balances lipophilicity and steric accessibility .
Benzothiazole-Containing Analogs
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine :
This triazole-benzothiazole hybrid shares the benzothiazole motif with Compound 1 but lacks the thiadiazole ring. Its antiproliferative activity highlights the importance of the benzothiazole moiety, though the fused thiadiazole in Compound 1 may enhance electron delocalization and bioactivity .- Benzimidazole-Methylamine Bridged Thiadiazoles: These compounds incorporate benzimidazole, a bioisostere of benzothiazole.
Fused Heterocyclic Systems
- Thiazolo[4,3-b][1,3,4]thiadiazole Derivatives (e.g., Compounds 6, 7): Spirothiazolidinone and spirotriazole derivatives of Compound 1 demonstrate enhanced antimicrobial activity compared to non-fused thiadiazoles. DFT studies confirm their optimized geometry for target interactions .
Antimicrobial Activity
Antiproliferative Activity
- However, benzothiazole analogs (e.g., triazole derivatives) show IC₅₀ values of 1–10 μM against cancer cell lines, suggesting that Compound 1’s fused system could further enhance cytotoxicity .
Physicochemical Properties
| Property | Compound 1 | 5-Phenyl-1,3,4-thiadiazol-2-amine | Benzothiazole Derivatives |
|---|---|---|---|
| LogP | 3.2–3.8 (moderate lipophilicity) | 2.5–3.0 | 2.8–3.5 |
| Aqueous Solubility | Low (sparingly soluble) | Moderate | Low |
| Planarity | High (fused rings) | Low | Moderate |
Key Insight : The fused rings in Compound 1 reduce solubility but improve membrane permeability and target binding via planar conjugation .
Biological Activity
5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine is a heterocyclic compound notable for its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a unique fused ring structure combining thiazole and thiadiazole moieties. This specific arrangement enhances its biological activity compared to other similar compounds. The IUPAC name for this compound is 5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine, with the molecular formula .
Antimicrobial Activity
Research indicates that derivatives of 5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine exhibit significant antimicrobial properties. A study synthesized various derivatives and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria using the paper disc diffusion method. The results demonstrated moderate to potent activity against:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
- Aspergillus niger (fungal activity)
The Minimum Inhibitory Concentration (MIC) values for these compounds were found to be promising, suggesting potential for development as antimicrobial agents .
Anticancer Activity
The anticancer potential of 5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine has been explored in various studies. For instance:
- In vitro studies on breast cancer cell lines (MCF-7) showed that derivatives of this compound induced cytotoxic effects with IC50 values ranging from 0.79 to 1.6 μM. The mechanism of action involved apoptosis induction through phosphatidylserine externalization and caspase activation .
- Another study highlighted the efficacy of synthesized thiadiazole derivatives against human hepatocellular carcinoma (HepG2) cells. These studies employed the MTT assay to quantify cell viability post-treatment .
Case Study 1: Synthesis and Evaluation
A detailed synthesis of 5-phenyl derivatives was conducted where various substituents were introduced to evaluate their biological activities. The synthesized compounds were screened for their antibacterial and antifungal properties. The results indicated that modifications on the aryl substituents significantly influenced their biological efficacy .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been performed to understand the binding interactions between these compounds and target proteins involved in cancer progression. The docking results suggested that certain modifications could enhance binding affinity and selectivity towards cancerous cells .
Comparative Analysis with Similar Compounds
Q & A
Q. What are the common synthetic routes for 5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine?
The synthesis typically involves cyclocondensation and heterocyclic coupling. For example:
- Cyclization : Reacting hydrazide derivatives with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄) to form the thiadiazole core .
- Thiazolo-thiadiazole fusion : Subsequent reaction with chloroacetyl chloride and triethylamine in DMF yields the fused thiazolo-thiadiazole scaffold .
- Aromatic substitution : Introducing the phenyl group via Suzuki coupling or direct alkylation under basic conditions (e.g., NaOH or K₂CO₃) .
Q. How is the compound structurally characterized?
- X-ray crystallography : Resolves bond lengths, angles, and dihedral angles between fused rings (e.g., 18.2°–30.3° for thiadiazole-pyridine systems) .
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 7.40–8.04 ppm confirm aromatic protons; δ 11.05 ppm indicates imine (-N=CH) groups .
- FTIR : Absorptions at 1598 cm⁻¹ (C=N stretch) and 682 cm⁻¹ (C-S-C vibration) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 359 [M+1]⁺) validate the molecular formula .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound’s synthesis?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 hours to <1 hour) and improves yields by 15–20% compared to conventional heating .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while ethanol aids in product precipitation .
- Catalysis : Use of Mn(II) catalysts in thiadiazole formation increases regioselectivity and reduces byproducts .
Q. What methodologies resolve contradictions in reported biological activity data?
- Dose-response assays : Establish consistent IC₅₀ values across multiple cell lines (e.g., antitumor activity in Med. Chem. Commun. studies) .
- Computational docking : Correlate structural features (e.g., dihedral angles ) with activity variations. For example, planar conformations enhance binding to fungal cytochrome P450 .
- Comparative SAR studies : Modifying substituents (e.g., replacing phenyl with pyridyl groups) clarifies activity trends .
Q. How does the compound’s crystal structure influence its physicochemical properties?
- Hydrogen bonding : N–H···N interactions (2.8–3.1 Å) stabilize the crystal lattice, increasing thermal stability (Tₘ > 250°C) .
- Lipophilicity : The phenyl group enhances logP values (predicted ~3.5), improving membrane permeability in antimicrobial assays .
Methodological Guidance
- Contradiction analysis : Use hybrid QSAR/DFT models to reconcile divergent activity data .
- Scale-up challenges : Recrystallize from acetone/water (2:1) to maintain purity >98% at >10g scale .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
